molecular formula C10H8N2O B1328861 4-(1H-Pyrazol-4-yl)benzaldehyde CAS No. 1017794-45-4

4-(1H-Pyrazol-4-yl)benzaldehyde

Cat. No. B1328861
M. Wt: 172.18 g/mol
InChI Key: ULWUAGMJLPHDGD-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)benzaldehyde is a compound with the molecular formula C10H8N2O . It is used for research and development purposes .


Synthesis Analysis

Pyrazole-containing compounds, such as 4-(1H-Pyrazol-4-yl)benzaldehyde, are synthesized using various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 172.18300 .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown significant antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures

The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .

Results or Outcomes

Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Synthesis of Bioactive Chemicals

Specific Scientific Field

Organic Chemistry

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of pyrazole scaffolds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Methods of Application or Experimental Procedures

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Results or Outcomes

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Antileishmanial and Antimalarial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of compounds that have shown significant antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their in vitro antipromastigote activity .

Results or Outcomes

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Laboratory Chemicals

Specific Scientific Field

Chemistry

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used as a laboratory chemical .

Methods of Application or Experimental Procedures

As a laboratory chemical, it can be used in various chemical reactions and experiments .

Results or Outcomes

The outcomes of these experiments can vary widely depending on the specific experiment or reaction .

Anticancer Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of 1,2,4-triazole benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Methods of Application or Experimental Procedures

The hybrids were synthesized and their structures were established by NMR and MS analysis . The final derivatives were evaluated for their in vitro cytotoxic evaluation .

Results or Outcomes

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Antibacterial and Antifungal Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“4-(1H-Pyrazol-4-yl)benzaldehyde” is used in the synthesis of compounds that have shown potential antibacterial and antifungal activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their in vitro antibacterial and antifungal activity .

Results or Outcomes

Particularly, compound 2a, 2h and 2j showed significant activity against E. coli . Compound 2j exhibited marked activity also against S. aureus and B. subtillis .

Safety And Hazards

4-(1H-Pyrazol-4-yl)benzaldehyde should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should also be avoided . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and remove all sources of ignition .

Future Directions

Pyrazole derivatives, including 4-(1H-Pyrazol-4-yl)benzaldehyde, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore new and improved applications of these compounds .

properties

IUPAC Name

4-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWUAGMJLPHDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-4-yl)benzaldehyde

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